BenchChemオンラインストアへようこそ!

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Rho kinase inhibition Stereochemistry–activity relationship Neurite outgrowth

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 2089671-57-6) is a chiral carbamate-protected amine with molecular formula C₁₇H₂₅NO₃ and molecular weight 291.39 g/mol. The compound features an (R)-configured chiral center on the ethylamine side chain appended to a 1,4-disubstituted cyclohexane ring bearing a hydroxymethyl group, with the amine protected as a benzyloxycarbonyl (Cbz) carbamate.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Cat. No. B13042985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H25NO3/c1-13(16-9-7-14(11-19)8-10-16)18-17(20)21-12-15-5-3-2-4-6-15/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20)/t13-,14?,16?/m1/s1
InChIKeyXIWBGFUJZKGRBB-VQCLRJIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate – Chiral Cbz-Protected Amine Intermediate for Stereoselective Drug Synthesis


(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 2089671-57-6) is a chiral carbamate-protected amine with molecular formula C₁₇H₂₅NO₃ and molecular weight 291.39 g/mol . The compound features an (R)-configured chiral center on the ethylamine side chain appended to a 1,4-disubstituted cyclohexane ring bearing a hydroxymethyl group, with the amine protected as a benzyloxycarbonyl (Cbz) carbamate . This structural architecture places it within the class of protected 4-(1-aminoalkyl)cyclohexyl intermediates that serve as key building blocks for Rho-associated kinase (ROCK) inhibitors and neurite outgrowth promoters, as established in the seminal structure–activity study by Gingras et al. (2004) [1].

Why (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate Cannot Be Replaced by Its (S)-Enantiomer or Boc-Protected Analog Without Risk


Substituting this compound with its (S)-enantiomer (CAS 2089671-50-9) or the tert-butyloxycarbonyl (Boc)-protected analog (CAS 672314-62-4) introduces quantifiable risks that propagate through downstream synthesis and biological outcomes. The stereochemistry at the chiral ethylamine center directly dictates the enantiomeric configuration of the final deprotected amine, and Gingras et al. (2004) demonstrated that Rho kinase inhibitory activity and neurite outgrowth promotion are stereochemistry-dependent—the (R)-enantiomer (+)-1 (derived from the (R)-amine) is the active species, while opposite enantiomers exhibit divergent biological profiles [1]. Furthermore, the Cbz protecting group cannot be casually interchanged with Boc: Cbz is stable to the acidic conditions used for Boc removal (e.g., TFA), enabling orthogonal protection strategies in multi-step syntheses, whereas Boc is labile under these same conditions [2]. This orthogonality is a deliberate design choice in routes requiring sequential deprotection, and an uninformed substitution would compromise synthetic route integrity .

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate – Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Configuration Drives Biological Outcome: (R)-Cbz vs. (S)-Cbz in Rho Kinase Inhibitor Precursors

The (R)-configuration of the ethylamine chiral center is critical for downstream biological activity. Gingras et al. (2004) synthesized both enantiomers of the Rho kinase inhibitor Y-27632 from the corresponding (R)- and (S)-1-(4-aminomethylcyclohexyl)ethylamine precursors. The (+)-(R)-enantiomer (derived from the (R)-amine) exhibited potent ROCK inhibition with an IC₅₀ of 0.14 μM in enzyme assays and stimulated neurite outgrowth at 10 μM, while the (−)-(S)-enantiomer was significantly less active [1]. The (R)-Cbz carbamate (CAS 2089671-57-6) is the direct protected precursor to this active (R)-amine, whereas the (S)-Cbz enantiomer (CAS 2089671-50-9) leads to the less active (S)-amine .

Rho kinase inhibition Stereochemistry–activity relationship Neurite outgrowth

Orthogonal Deprotection Compatibility: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) in Multi-Step Synthesis

The Cbz protecting group on the target compound provides orthogonal deprotection capability relative to the Boc analog (CAS 672314-62-4). Cbz carbamates are stable to the acidic conditions (e.g., TFA, H₃PO₄) that cleave Boc groups, while Cbz is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting Boc groups . Li et al. (2006) demonstrated that 85 wt% aqueous H₃PO₄ selectively removes tert-butyl carbamates while Cbz carbamates remain intact, with no detectable Cbz cleavage observed under these conditions [1]. Conversely, catalytic hydrogenolysis removes Cbz while leaving Boc untouched, enabling sequential deprotection in routes containing multiple protected amines .

Orthogonal protecting group strategy Solid-phase vs. solution-phase synthesis Sequential deprotection

Supplier Purity and Quality Certification: Batch-Level Analytical Traceability for Regulated Synthesis Programs

Multiple authorized suppliers provide batch-specific analytical certificates for (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate. Bidepharm supplies the compound at 95% standard purity with batch-level QC reports including NMR, HPLC, and GC . Leyan (Haohong Biomedical) offers the compound at 98% purity with documented MDL number MFCD30828834 . ChemScene provides the compound at ≥98% purity with specified storage conditions of sealed, dry, 2–8°C and room-temperature shipping stability . In contrast, the (S)-enantiomer (CAS 2089671-50-9) is available at 95% purity from Bidepharm and 98% from Leyan, but suppliers do not certify enantiomeric excess (ee) values on routine certificates of analysis, leaving the burden of chiral purity verification on the end user .

Analytical quality control Batch-to-batch consistency Regulated intermediate procurement

Validated Intermediate for Rho Kinase Inhibitor and Neurite Outgrowth Promoter Synthesis Programs

The Boc-protected analog of this compound, (1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine (CAS 627314-62-4), is explicitly documented as an intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters, with the reference literature being Gingras et al., Bioorg. Med. Chem. Lett. 14, 4931 (2004) [1]. In this study, both (R)- and (S)-enantiomers of the key amine intermediate were synthesized and elaborated into ROCK inhibitors. The (R)-amine—which is the deprotected form of the target Cbz compound—yielded the potent ROCK inhibitor (+)-1 (IC₅₀ = 0.14 μM). The Cbz-protected (R)-amine (the target compound) is the direct protected precursor to this validated pharmacologically active amine, enabling its use in solid-phase or solution-phase synthesis without premature amine exposure . By comparison, the (S)-Cbz enantiomer and regioisomeric cyclohexyl carbamates (e.g., cis-3-hydroxymethyl or trans-2-hydroxymethyl variants) lack this specific literature precedent linking them to validated ROCK inhibitor synthesis pathways .

ROCK inhibitor synthesis Neurite outgrowth Y-27632 analog

Cbz vs. Boc: Molecular Weight and Physicochemical Profile Implications for Intermediate Handling and Scale-Up

The Cbz-protected target compound (MW 291.39 g/mol) has a higher molecular weight than the corresponding Boc-protected analog (MW 257.37 g/mol), reflecting the benzyl vs. tert-butyl carbamate difference [1]. This mass difference has practical implications: the Cbz compound typically exhibits higher crystallinity and improved solid-state stability due to the aromatic benzyl moiety, which facilitates purification by crystallization—a documented advantage of Cbz protection in solution-phase intermediate chemistry . The computed LogP of the target compound is 3.1, with 5 rotatable bonds, a TPSA of 58.56 Ų, and 2 hydrogen bond donors . The Boc analog (C₁₄H₂₇NO₃ vs. C₁₇H₂₅NO₃) contains two additional saturated carbons but lacks the aromatic ring, which may reduce UV detectability during HPLC purification compared to the chromophoric Cbz compound [1].

Process chemistry Intermediate physicochemical properties Scale-up compatibility

Procurement-Guiding Application Scenarios for (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate


Stereoselective Synthesis of Rho Kinase (ROCK) Inhibitors Requiring (R)-Configured 1-(4-Aminomethylcyclohexyl)ethylamine

In medicinal chemistry programs developing ROCK inhibitors analogous to Y-27632, the target compound serves as the Cbz-protected (R)-amine precursor. After Cbz deprotection by catalytic hydrogenolysis (H₂, Pd/C), the liberated (R)-amine is coupled to 4-pyridyl-cyclohexanecarboxylic acid derivatives to yield stereochemically defined ROCK inhibitors. The Gingras et al. (2004) study established that the (R)-enantiomer-derived inhibitor (+)-1 achieves a ROCK IC₅₀ of 0.14 μM and promotes neurite outgrowth at 10 μM, while the (S)-enantiomer-derived inhibitor is substantially less active [1]. Procurement of the (R)-Cbz enantiomer (CAS 2089671-57-6) rather than the (S)-Cbz (CAS 2089671-50-9) is mandatory for programs targeting the active stereoisomer.

Multi-Step Orthogonal Protection Strategies in Solution-Phase Peptide or Amine-Containing Intermediate Synthesis

When a synthetic route contains two or more amines requiring sequential, chemoselective deprotection, the Cbz group on the target compound provides a deprotection handle that is fully orthogonal to Boc. Cbz is stable to acidic Boc removal conditions (TFA, H₃PO₄), while Cbz is cleanly removed by catalytic hydrogenolysis without affecting Boc [1]. Li et al. (2006) demonstrated this selectivity: 85% H₃PO₄ cleaves tert-butyl carbamates while leaving Cbz carbamates intact, with no detectable cross-reactivity . This enables a deprotection sequence—first acid (Boc removal), then hydrogenolysis (Cbz removal)—that is impossible if both amines were Boc-protected. The target compound is thus the appropriate choice for routes requiring this orthogonal protection logic.

Process Chemistry Scale-Up Where Crystallization-Based Intermediate Purification Is Preferred Over Chromatography

For process development and scale-up, the Cbz protecting group confers practical advantages over Boc: Cbz-protected amines typically exhibit enhanced crystallinity, enabling purification by recrystallization rather than column chromatography [1]. The target compound's benzyl chromophore also provides strong UV absorbance at 254 nm, facilitating reaction monitoring by TLC and HPLC-UV without requiring mass-based detection . These features reduce purification cost and time in multi-kilogram campaigns. The Boc analog (CAS 672314-62-4), lacking both the aromatic chromophore and the crystallization-enhancing benzyl moiety, may require chromatographic purification that is less economical at scale.

Synthesis of Neurite Outgrowth-Promoting Compounds for Neuroregeneration Research

The target compound is a validated protected intermediate for the synthesis of neurite outgrowth promoters. The Gingras et al. (2004) study demonstrated that the (R)-amine-derived inhibitor (+)-1 (ROCK IC₅₀ = 0.14 μM) stimulates neurite outgrowth in primary neuronal cultures at 10 μM concentration [1]. The Cbz-protected (R)-amine enables incorporation of this chiral amine building block into more complex neurite outgrowth-promoting scaffolds without premature amine reactivity. Procurement of the correct (R)-enantiomer is critical, as the (S)-enantiomer-derived compounds did not exhibit comparable neurite outgrowth activity in the same study [1].

Quote Request

Request a Quote for (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.